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Compound of Interest

Compound Name:
Pyrimidine-5-boronic acid pinacol

ester

Cat. No.: B130267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Pyrimidine-5-boronic acid pinacol ester (CAS No: 321724-19-0), a key building block in

medicinal chemistry and organic synthesis. While specific, publicly available spectra for this

exact compound are not readily found in the literature, this document outlines the anticipated

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical

structure. Furthermore, it details the standard experimental protocols for acquiring such data,

offering a framework for researchers to characterize this compound in a laboratory setting.

Core Compound Data
Property Value

Chemical Name
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)pyrimidine

CAS Number 321724-19-0

Molecular Formula C₁₀H₁₅BN₂O₂

Molecular Weight 206.05 g/mol

Expected Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b130267?utm_src=pdf-interest
https://www.benchchem.com/product/b130267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the predicted NMR and MS data for Pyrimidine-5-boronic
acid pinacol ester. These predictions are based on the analysis of its structural fragments: a

pyrimidine ring and a pinacol boronate ester group.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~9.1 s 1H H-2 (pyrimidine)

~8.9 s 2H H-4, H-6 (pyrimidine)

~1.3 s 12H -C(CH₃)₂

Note: The chemical shifts are estimates and can be influenced by the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ ppm) Assignment

~160 C-4, C-6 (pyrimidine)

~157 C-2 (pyrimidine)

~84 -C(CH₃)₂

~25 -C(CH₃)₂

Not observed C-5 (pyrimidine, C-B)

Note: The carbon atom attached to the boron (C-5) may show a very broad signal or be

unobservable due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted Mass Spectrometry Data
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m/z Value Ion Species

~206.1 [M]⁺ (Molecular Ion)

~207.1 [M+H]⁺ (Protonated Molecule)

~229.1 [M+Na]⁺ (Sodium Adduct)

Note: The specific ions observed will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols
Detailed methodologies for acquiring the NMR and MS data are provided below. These

protocols are standard procedures and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of Pyrimidine-5-boronic acid
pinacol ester.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Pyrimidine-5-boronic acid pinacol ester.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the

respective protons and carbons in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Pyrimidine-5-
boronic acid pinacol ester.

Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an

Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:
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Prepare a stock solution of Pyrimidine-5-boronic acid pinacol ester at a concentration of 1

mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile

phase.

LC-MS Parameters (Electrospray Ionization - ESI):

Chromatography Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a

common starting point.

Flow Rate: 0.2-0.5 mL/min.

Ionization Mode: Positive ion mode is expected to be effective for this compound ([M+H]⁺).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-400 °C.

Mass Range: m/z 50-500.

Data Analysis:

Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule

([M+H]⁺), or other adducts (e.g., [M+Na]⁺).

Compare the observed m/z value with the calculated exact mass of the compound.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Pyrimidine-5-boronic acid pinacol ester.
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Caption: Workflow for the synthesis and spectroscopic characterization of Pyrimidine-5-
boronic acid pinacol ester.
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To cite this document: BenchChem. [Spectroscopic Analysis of Pyrimidine-5-boronic acid
pinacol ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130267#spectroscopic-data-for-pyrimidine-5-boronic-
acid-pinacol-ester-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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